(5-Bromo-6-methoxypyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-6-methoxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-methoxypyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-methoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound, while oxidation of the boronic acid group would yield an alcohol or ketone.
Scientific Research Applications
(5-Bromo-6-methoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing biomolecules for therapeutic and diagnostic purposes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (5-Bromo-6-methoxypyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group interacts with various molecular targets, such as enzymes and receptors, through reversible covalent bonding, which can modulate their activity and function .
Comparison with Similar Compounds
Similar Compounds
(5-Methoxypyridin-3-yl)boronic acid: Lacks the bromine substituent and has different reactivity and applications.
(5-Methoxy-3-pyridineboronic acid pinacol ester): A derivative with a pinacol protecting group, used in different synthetic applications.
Uniqueness
(5-Bromo-6-methoxypyridin-3-yl)boronic acid is unique due to the presence of both bromine and methoxy substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The bromine atom provides a handle for further functionalization, while the methoxy group can modulate the electronic properties of the molecule.
Properties
Molecular Formula |
C6H7BBrNO3 |
---|---|
Molecular Weight |
231.84 g/mol |
IUPAC Name |
(5-bromo-6-methoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 |
InChI Key |
TZUIATNNUBDKKI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.